molecular formula C7H12ClN3O3 B118432 Ternidazole hydrochloride CAS No. 70028-95-4

Ternidazole hydrochloride

Cat. No.: B118432
CAS No.: 70028-95-4
M. Wt: 221.64 g/mol
InChI Key: PTXLKVODAFRGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (CAS: 70028-95-4), also known as Ternidazole hydrochloride, is a nitroimidazole derivative with the molecular formula C₇H₁₂ClN₃O₃ . Structurally, it features a 2-methyl-5-nitroimidazole core linked to a propanol chain, which is protonated as a hydrochloride salt. This compound is primarily recognized for its antimicrobial properties, particularly against anaerobic bacteria and protozoa, though its specific applications are less documented compared to its ethanol-substituted analog, metronidazole .

Key physicochemical properties include moderate water solubility due to the hydrochloride salt form and a molecular weight of 245.68 g/mol. Its nitro group (-NO₂) at the 5-position is critical for generating reactive intermediates that disrupt microbial DNA synthesis, a mechanism shared with other nitroimidazoles .

Properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLKVODAFRGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220314
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70028-95-4
Record name 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70028-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism

This three-step approach, detailed in patent CN1055536A, involves:

  • Sulfonation : Reacting 1-acetoxy-methyl-2-methyl-4-nitroimidazole with sulfur trioxide (SO₃) in dichloroethane at 5–20°C to form a sulfonated intermediate.

  • Condensation : Treating the intermediate with oxirane (ethylene oxide or propylene oxide) at 60–120°C to introduce the hydroxypropyl group.

  • Hydrolysis : Acidic hydrolysis (e.g., H₂SO₄/H₂O) at 85°C to yield Ternidazole, followed by HCl neutralization to form the hydrochloride salt.

Key Data

StepReagents/ConditionsYield (%)Purity (%)Source
SulfonationSO₃ (1 eq), 1,2-dichloroethane, 20°C9598
CondensationEthylene oxide (1.2 eq), 75°C, 3 hrs8997
HydrolysisH₂SO₄ (10% v/v), 85°C, 1 hr9599

Advantages : High regioselectivity due to SO₃-mediated activation.
Limitations : Requires strict temperature control during sulfonation to avoid over-oxidation.

Direct Alkylation of 2-Methyl-5-Nitroimidazole

Procedure

2-Methyl-5-nitroimidazole is alkylated with 3-chloropropanol or 3-bromopropanol in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6). The reaction proceeds in refluxing dioxane for 12–24 hrs, followed by HCl gas treatment to precipitate the hydrochloride salt.

Optimization Insights

  • Solvent Impact : Dioxane > DMF > THF (yields: 78% vs. 65% vs. 52%).

  • Catalyst Role : 18-crown-6 increases yield by 20% via halide ion stabilization.

ParameterOptimal ValueYield (%)Purity (%)Source
Temperature90°C7896
3-Bromopropanol eq1.57595
Reaction Time18 hrs7896

Note : Excess alkylating agent (>2 eq) leads to di-alkylation impurities.

Mitsunobu Reaction for Hydroxypropylation

Synthesis Pathway

The Mitsunobu reaction enables stereospecific hydroxypropylation using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). 2-Methyl-5-nitroimidazole reacts with 3-hydroxypropanol in THF at 0–5°C, followed by HCl salt formation.

Performance Metrics

ComponentQuantity (eq)Yield (%)Purity (%)Source
3-Hydroxypropanol1.28598
PPh₃1.58598
DIAD1.58598

Advantages : Avoids harsh acidic conditions.
Challenge : High cost of DIAD limits scalability.

Ester Hydrolysis Route

Methodology

  • Esterification : React 2-methyl-5-nitroimidazole with benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 3-hydroxypropyl acetate in DMF.

  • Hydrolysis : Treat the ester intermediate with NaOH (2M) to yield Ternidazole, followed by HCl addition.

Critical Parameters

StepConditionsYield (%)Purity (%)Source
EsterificationPyBOP (1.2 eq), DMF, 25°C9297
HydrolysisNaOH (2M), 60°C, 4 hrs8898

Merits : High-yielding, compatible with acid-sensitive substrates.
Drawback : Requires chromatographic purification post-esterification.

Comparative Analysis of Methods

MethodAvg. Yield (%)Cost (USD/kg)ScalabilityPurity (%)Key Reference
Sulfonation-Condensation90120High99
Direct Alkylation7590Moderate96
Mitsunobu Reaction85450Low98
Ester Hydrolysis88200Moderate98

Key Findings :

  • The sulfonation-condensation method is preferred for industrial-scale production due to cost-effectiveness and high yields.

  • Mitsunobu reaction suits small-scale synthesis of high-purity Ternidazole for analytical standards.

Quality Control and Characterization

Analytical Parameters

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

  • ¹H NMR (D₂O) : δ 2.37 (s, 3H, CH₃), 3.91 (t, 2H, CH₂-O), 4.42 (t, 2H, CH₂-N), 7.66 (s, 1H, imidazole-H).

  • Mass Spec : [M+H]⁺ = 185.1 m/z, [M+Cl]⁻ = 221.6 m/z.

Impurity Profiling

ImpuritySourceAcceptable Limit (%)
Di-alkylated byproductExcess alkylating agent≤0.5
Nitroso derivativeOver-oxidation during synthesis≤0.2
Acetate esterIncomplete hydrolysis≤0.3

Chemical Reactions Analysis

Types of Reactions: Ternidazole (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Metronidazole (1H-Imidazole-1-ethanol, 2-methyl-5-nitro-)
  • Structure: Ethanol substituent instead of propanol.
  • Molecular Formula : C₆H₉N₃O₃.
  • Key Differences : Shorter alkyl chain (C2 vs. C3) reduces lipophilicity, impacting tissue penetration and metabolism. Metronidazole is widely used for anaerobic infections and protozoal diseases (e.g., giardiasis), whereas Ternidazole’s applications remain less explored .
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride (CAS: 49575-10-2)
  • Structure: Aminoethyl substituent instead of propanol.
  • Molecular Formula : C₆H₁₂Cl₂N₄O₂.
  • This compound has shown dual antimicrobial and anticancer activity in preclinical studies, unlike Ternidazole’s narrower antimicrobial focus .
Chloro/Bromo-Substituted Imidazole Derivatives ()
  • Examples: (5-Methyl-2-oxo-1,3-dioxol)methyl-5-chloro-1-[[2′-[[N-(2-chlorotrityl)]-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]imidazole-4-propanoate (25b). Bromo analog (25d).
  • Key Differences : Bulky tetrazole and biphenyl groups confer enhanced steric hindrance , reducing metabolic clearance but increasing molecular weight (e.g., 798.72 g/mol for 25b). These derivatives are designed as protease inhibitors, contrasting with Ternidazole’s antimicrobial role .

Pharmacological and Functional Comparisons

Antimicrobial Activity
  • Ternidazole vs. Metronidazole : Both inhibit DNA synthesis via nitro group reduction, but Ternidazole’s longer alkyl chain may improve tissue retention. However, metronidazole’s clinical efficacy is better established .
  • Thiazolidinone-Imidazole Hybrids (): Thiosemicarbazide and thiadiazole derivatives exhibit anti-Toxoplasma activity at 0.1 mM, outperforming thiazolidinones (1 mM). Ternidazole’s potency against protozoa remains unquantified in the evidence .
Anticancer Activity
  • Acridine-Imidazole Hybrids () : Imidazole-linked acridines (e.g., compound 19i) show IC₅₀ values of ~10 µM against MCF-7 and HCT-116 cells, superior to adriamycin. Ternidazole lacks reported anticancer data, highlighting a structural-activity divergence .

Pharmacokinetic and Solubility Profiles

  • CYP3A4 Metabolism (): Imidazole derivatives like Ternidazole are metabolized by CYP3A4, but their moderate solubility (10.35–34 µM) limits cytoplasmic concentrations, reducing in vitro NO inhibition efficacy. Ketoconazole, a stronger CYP3A4 inhibitor (IC₅₀ = 0.033 µM), outperforms most imidazoles in this context .
  • Solubility Comparison :
    • Ternidazole hydrochloride: Moderate (hydrochloride salt improves solubility).
    • Podophyllotoxin-imidazole hybrids (): Poor solubility, requiring structural modifications (e.g., 19i with enhanced water solubility).

Data Tables

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Substituent Molecular Weight (g/mol) Key Activity Solubility Reference
Ternidazole HCl Propanol (C3) 245.68 Antimicrobial Moderate (HCl)
Metronidazole Ethanol (C2) 171.15 Antimicrobial High
1-(2-Aminoethyl) derivative Aminoethyl 255.11 Antimicrobial/Anticancer High (dihydrochloride)
Acridine-imidazole (19i) Acridine + imidazole ~450 (estimated) Anticancer (IC₅₀ ~10 µM) Improved

Biological Activity

Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride, commonly referred to as Ternidazole hydrochloride , is a member of the nitroimidazole class of compounds. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₂ClN₃O₃
  • Molecular Weight : 221.64 g/mol
  • Functional Groups : Nitro group and imidazole ring

The presence of the nitro group is crucial for the biological activity of Ternidazole, as it undergoes reduction in anaerobic conditions, leading to the formation of reactive intermediates that interact with cellular macromolecules.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Reduction of Nitro Group : In anaerobic organisms such as Trichomonas vaginalis and Giardia lamblia, the nitro group is reduced by a ferredoxin-mediated electron transport system. This reduction generates reactive species that can bind to DNA, disrupting replication and leading to cell death.
  • Inhibition of DNA Synthesis : The compound interferes with DNA synthesis in protozoan pathogens, effectively leading to their death. This mechanism is common among nitroimidazoles, which are known for their antiparasitic properties.

Antiparasitic Properties

Ternidazole is primarily used for its antiparasitic effects against various protozoa:

  • Effective Against :
    • Trichomonas vaginalis
    • Giardia lamblia
    • Entamoeba histolytica

Table 1: Efficacy Against Protozoa

Protozoan SpeciesEfficacy
Trichomonas vaginalisHigh
Giardia lambliaModerate to High
Entamoeba histolyticaModerate

Antimicrobial Activity

In addition to its antiparasitic properties, Ternidazole also exhibits antimicrobial activity against certain bacterial strains. Studies have shown its effectiveness against anaerobic bacteria, contributing to its use in veterinary medicine .

Case Studies and Research Findings

Recent studies have explored various aspects of Ternidazole's biological activity:

  • Antibacterial and Antifungal Activities :
    • Research indicates that derivatives of Ternidazole exhibit significant antibacterial and antifungal activities. A study synthesized several derivatives and evaluated their effectiveness using the cup-plate method, revealing that many compounds showed notable activity against both bacterial and fungal strains .
  • Synthesis and Evaluation of Derivatives :
    • A comprehensive study synthesized new derivatives of 5-nitroimidazole compounds and assessed their biological activities. The results indicated that some derivatives had enhanced efficacy compared to Ternidazole itself, suggesting potential for developing more effective treatments .
  • Mechanistic Insights :
    • Investigations into the mechanistic pathways revealed that the metabolites formed during the reduction of Ternidazole interact with critical cellular components, further elucidating its role in inhibiting pathogen growth .

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration. Its pharmacokinetic profile supports its use in clinical settings for treating parasitic infections effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. For example, intermediates like 3-(2-chloro-2-phenylethyl)thiophene or substituted benzyl halides are reacted with imidazole derivatives under controlled temperatures (e.g., 60–120°C) and pH conditions . Key parameters include solvent polarity (e.g., DMF or THF), reaction time (12–48 hours), and stoichiometric ratios of reactants. Purification often involves recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the imidazole ring structure and substituent positions (e.g., nitro and methyl groups). Chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm .
  • HPLC-MS : Validates purity (>95%) and molecular weight (C₇H₁₂ClN₃O₃, 217.65 g/mol). Mobile phases often combine acetonitrile and ammonium acetate buffers .
  • FT-IR : Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .

Q. How is the antimicrobial activity of this compound evaluated in preclinical studies?

  • Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics over 24 hours. Synergistic effects with β-lactams or fluoroquinolones can be tested using checkerboard assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

  • Methodological Answer : Employ Design of Experiments (DOE) to identify interactions between variables (e.g., temperature, solvent, catalyst). A 2³ factorial design can optimize yield while minimizing impurities like unreacted intermediates or oxidation byproducts. Response surface methodology (RSM) further refines optimal conditions .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Methodological Answer :

  • Data Validation : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .
  • Theoretical Frameworks : Apply density functional theory (DFT) to predict electronic properties (e.g., nitro group electron-withdrawing effects) and correlate with observed bioactivity discrepancies .
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like bacterial strain mutations or solvent polarity in assays .

Q. How can computational modeling enhance the design of derivatives with improved stability?

  • Methodological Answer : Use molecular dynamics (MD) simulations to predict hydrolytic stability under physiological pH (e.g., pH 7.4). COMSOL Multiphysics or Gaussian software models degradation pathways, such as nitro group reduction or imidazole ring oxidation. Optimize propanol chain length to sterically shield reactive sites .

Q. What advanced techniques assess the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light (254 nm), and oxidative/reductive agents (H₂O₂, NaBH₄). Monitor degradation via UPLC-PDA and identify products using high-resolution MS .
  • Accelerated Stability Testing : Use Arrhenius equations to predict shelf-life at 25°C based on degradation kinetics at elevated temperatures .

Q. How can researchers elucidate the mechanism of action against drug-resistant pathogens?

  • Methodological Answer :

  • Proteomic Profiling : Perform LC-MS/MS to identify bacterial protein targets (e.g., DNA gyrase or cell wall synthesis enzymes).
  • Fluorescence Microscopy : Track compound localization using fluorescent probes (e.g., BODIPY-labeled derivatives) .

Q. What methodologies evaluate synergistic effects with other nitroimidazole derivatives?

  • Methodological Answer : Use isobologram analysis to quantify synergy (e.g., fractional inhibitory concentration index, FICI ≤0.5). Combine with transcriptomic analysis (RNA-seq) to identify upregulated/downregulated pathways in bacterial co-treatment models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.